Estriol Impurity F
Estriol Impurity F
, also known as 16-epiestriol or actriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from estrane and 17beta-estradiol. can also be converted into 16-epiestriol 3-O-(beta-D-glucuronide) and 16-epiestriol 16-O-(beta-D-glucuronide).
16beta-hydroxyestradiol is a 3-hydroxy steroid that is 17beta-estradiol substituted by a beta-hydroxy group at position 16. It has a role as a human xenobiotic metabolite and an anti-inflammatory drug. It is a 16beta-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid and a member of phenols. It derives from a 17beta-estradiol. It derives from a hydride of an estrane.
A hydroxylated metabolite of ESTRADIOL or ESTRONE that has a hydroxyl group at C3, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During PREGNANCY, a large amount of estriol is produced by the PLACENTA. Isomers with inversion of the hydroxyl group or groups are called epiestriol.
16beta-hydroxyestradiol is a 3-hydroxy steroid that is 17beta-estradiol substituted by a beta-hydroxy group at position 16. It has a role as a human xenobiotic metabolite and an anti-inflammatory drug. It is a 16beta-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid and a member of phenols. It derives from a 17beta-estradiol. It derives from a hydride of an estrane.
A hydroxylated metabolite of ESTRADIOL or ESTRONE that has a hydroxyl group at C3, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During PREGNANCY, a large amount of estriol is produced by the PLACENTA. Isomers with inversion of the hydroxyl group or groups are called epiestriol.
Brand Name:
Vulcanchem
CAS No.:
547-81-9
VCID:
VC0195161
InChI:
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1
SMILES:
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Molecular Formula:
C18H24O3
Molecular Weight:
288.4 g/mol
Estriol Impurity F
CAS No.: 547-81-9
Impurities
VCID: VC0195161
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
Purity: > 95%
CAS No. | 547-81-9 |
---|---|
Product Name | Estriol Impurity F |
Molecular Formula | C18H24O3 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Standard InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1 |
Standard InChIKey | PROQIPRRNZUXQM-ZMSHIADSSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Appearance | Solid Powder |
Physical Description | Solid |
Description | , also known as 16-epiestriol or actriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from estrane and 17beta-estradiol. can also be converted into 16-epiestriol 3-O-(beta-D-glucuronide) and 16-epiestriol 16-O-(beta-D-glucuronide). 16beta-hydroxyestradiol is a 3-hydroxy steroid that is 17beta-estradiol substituted by a beta-hydroxy group at position 16. It has a role as a human xenobiotic metabolite and an anti-inflammatory drug. It is a 16beta-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid and a member of phenols. It derives from a 17beta-estradiol. It derives from a hydride of an estrane. A hydroxylated metabolite of ESTRADIOL or ESTRONE that has a hydroxyl group at C3, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During PREGNANCY, a large amount of estriol is produced by the PLACENTA. Isomers with inversion of the hydroxyl group or groups are called epiestriol. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol (16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol 16 alpha Hydroxy Estradiol 16-alpha-Hydroxy-Estradiol 16alpha,17beta Estriol 16alpha,17beta-Estriol 16beta Hydroxy Estradiol 16beta-Hydroxy-Estradiol Epiestriol Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol Estriol Ovestin |
PubChem Compound | 68929 |
Last Modified | Nov 11 2021 |
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